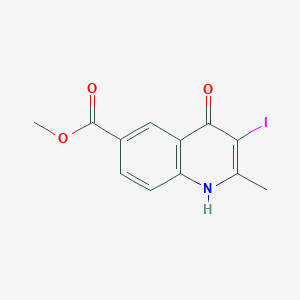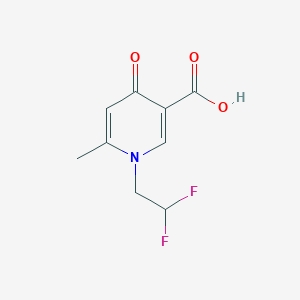![molecular formula C7H7BrN4O B13014416 (4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol](/img/structure/B13014416.png)
(4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol is a heterocyclic compound that contains a pyrrolo[2,1-f][1,2,4]triazine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol typically involves the bromination of pyrrolo[2,1-f][1,2,4]triazine derivatives followed by amination and hydroxylation reactions. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are usually carried out in solvents like dichloromethane or acetonitrile at controlled temperatures .
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques .
化学反応の分析
Types of Reactions
(4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromine atom or to convert the amino group to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like sodium methoxide or ammonia .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, reduction can produce dehalogenated compounds, and substitution reactions can result in various substituted derivatives .
科学的研究の応用
(4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: The compound is used in the development of advanced materials and as a precursor for various chemical processes
作用機序
The mechanism of action of (4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
- 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
- 7-Bromo-pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
- (2R,3R,4R,5R)-2-(4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)oxolane
Uniqueness
(4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol is unique due to the presence of both amino and hydroxyl functional groups on the pyrrolo[2,1-f][1,2,4]triazine core.
特性
分子式 |
C7H7BrN4O |
|---|---|
分子量 |
243.06 g/mol |
IUPAC名 |
(4-amino-7-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol |
InChI |
InChI=1S/C7H7BrN4O/c8-6-4(2-13)1-5-7(9)10-3-11-12(5)6/h1,3,13H,2H2,(H2,9,10,11) |
InChIキー |
UGJUWEUTGDVUDV-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=NC=NN2C(=C1CO)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[4,8-bis[5-(2-ethylhexylsulfanyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B13014381.png)



![tert-butyl(1S,5S)-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13014397.png)
![trans-Hexahydro-5H-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B13014401.png)

![Methyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13014424.png)
